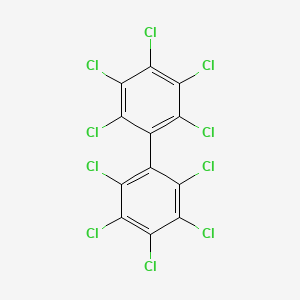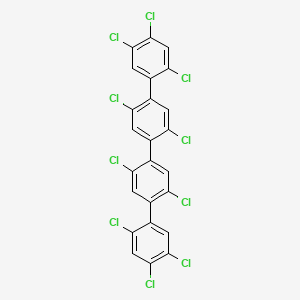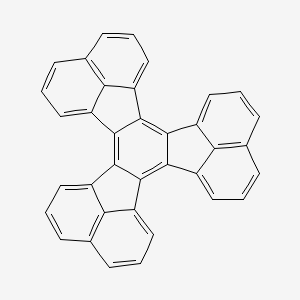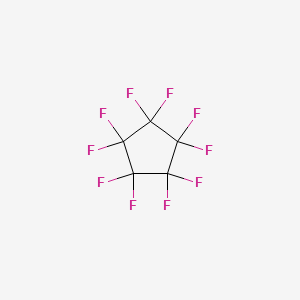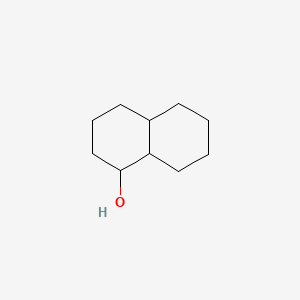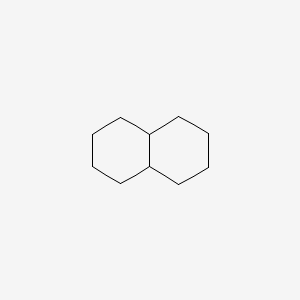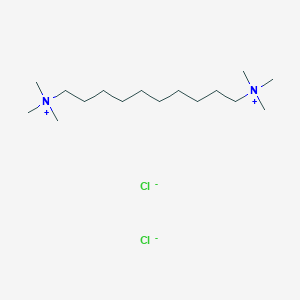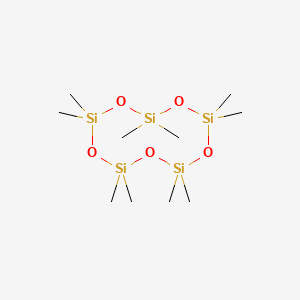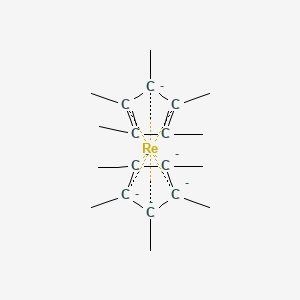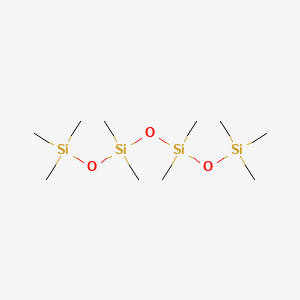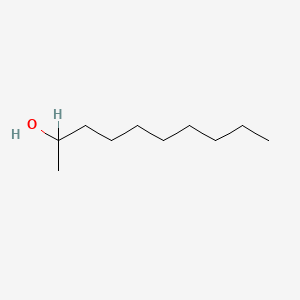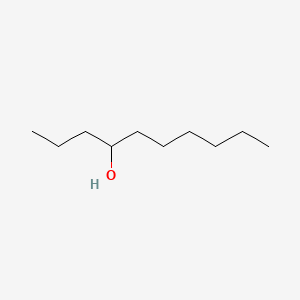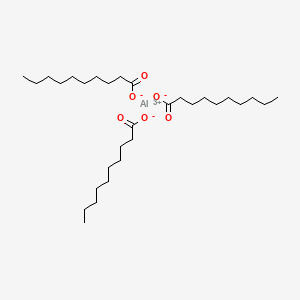
Aluminum caprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum caprate: is a chemical compound formed by the reaction of decanoic acid with aluminum. Decanoic acid, also known as capric acid, is a saturated fatty acid with a ten-carbon chain. The aluminum salt of decanoic acid is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of decanoic acid, aluminum salt typically involves the reaction of decanoic acid with an aluminum source, such as aluminum chloride or aluminum hydroxide. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of decanoic acid, aluminum salt can be achieved through large-scale chemical synthesis. This involves the use of high-purity decanoic acid and aluminum compounds, along with advanced reaction vessels and equipment to maintain optimal reaction conditions. The product is then purified through processes such as filtration, crystallization, and drying to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum caprate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the aluminum salt back to decanoic acid and aluminum metal or other aluminum compounds.
Substitution: The aluminum ion in the compound can be substituted with other metal ions through exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used to facilitate ion exchange reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: The primary products are decanoic acid and aluminum metal or aluminum hydroxide.
Substitution: The resulting products are new metal salts of decanoic acid.
Aplicaciones Científicas De Investigación
Aluminum caprate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of decanoic acid, aluminum salt involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. In industrial applications, its unique chemical properties enable it to function as a catalyst or stabilizer in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Capric acid: The parent compound of decanoic acid, aluminum salt.
Lauric acid, aluminum salt: Another aluminum salt of a fatty acid with a twelve-carbon chain.
Myristic acid, aluminum salt: An aluminum salt of a fatty acid with a fourteen-carbon chain.
Uniqueness
Aluminum caprate is unique due to its specific chain length and the presence of the aluminum ion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
22620-93-5 |
|---|---|
Fórmula molecular |
C30H60AlO6 |
Peso molecular |
540.8 g/mol |
Nombre IUPAC |
aluminum;decanoate |
InChI |
InChI=1S/3C10H20O2.Al/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
XIWPDGOPWQDUPH-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Al+3] |
SMILES canónico |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Al+3] |
Apariencia |
Solid powder |
| 22620-93-5 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decanoic acid, aluminum salt (3:1); Aluminum caprate; Aluminum tridecanoate; Decanoic acid, aluminum salt; Aluminium decanoate. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


